molecular formula C22H26N2O4S B2440257 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 921903-48-2

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2440257
CAS No.: 921903-48-2
M. Wt: 414.52
InChI Key: LRTBESYECLOFFK-UHFFFAOYSA-N
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Description

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-22(2)14-28-20-13-17(9-11-19(20)24(3)21(22)25)23-29(26,27)18-10-8-15-6-4-5-7-16(15)12-18/h8-13,23H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTBESYECLOFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological activities based on diverse research findings.

Synthesis and Characterization

The synthesis of the compound involves multi-step organic reactions that typically include cyclization and functional group modifications. Characterization is performed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm the structure and purity of the compound.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Several studies have indicated that derivatives of sulfonamides exhibit significant antimicrobial properties. The presence of the naphthalene moiety in the structure enhances its interaction with microbial targets. For instance:

CompoundTarget OrganismActivity
N-(3,3,5-trimethyl...)E. coliModerate Inhibition
N-(3,3,5-trimethyl...)Staphylococcus aureusHigh Inhibition

Research indicates that compounds with similar structures have shown effectiveness against a range of bacterial strains due to their ability to inhibit folic acid synthesis .

2. Anticancer Properties

In vitro studies have demonstrated that the compound may possess anticancer activity. A study focusing on lung cancer cells showed that treatment with related compounds led to:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Reduction in cell migration

These effects suggest a potential mechanism involving the modulation of signaling pathways related to cancer cell survival and metastasis .

3. Enzymatic Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial for various biological processes. For example:

  • Carbonic Anhydrase Inhibition : Compounds similar in structure have been reported to inhibit carbonic anhydrase activity, which is involved in pH regulation and fluid balance in tissues .

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of experiments were conducted where different concentrations of the compound were tested against various pathogens. The results indicated a dose-dependent response in antimicrobial activity.

Case Study 2: Anticancer Mechanism Exploration
In a controlled study involving lung cancer cell lines, it was observed that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis revealed increased apoptosis rates among treated cells.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aryl-aryl bonds) using catalysts like Cu(OAc)₂·H₂O and ligands such as Et₃N .
  • Sulfonamide formation via reaction of sulfonyl chlorides with amines under anhydrous conditions .
  • Ring closure for the benzo[b][1,4]oxazepine core using cyclization agents like trichloroisocyanuric acid (TCICA) . Purification often involves column chromatography (silica gel, DCM/MeOH gradients) and crystallization .

Q. What analytical techniques validate the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S values (±0.4% tolerance) .
  • X-ray diffraction : Resolves crystal structure for absolute configuration determination (if single crystals are obtained) .

Advanced Research Questions

Q. How can computational methods guide SAR studies for this compound?

  • Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like EGFR or kinases, correlating with in vitro IC₅₀ values .
  • Reaction path algorithms (e.g., artificial force-induced reaction) optimize synthetic routes by identifying low-energy intermediates .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Dose-response assays : Repeat IC₅₀ measurements across multiple cell lines (e.g., HepG2, MCF-7) to confirm potency .
  • Off-target profiling : Use kinase panels or proteome-wide screens to identify secondary targets .
  • Metabolic stability tests : Assess liver microsomal degradation to rule out false negatives due to rapid clearance .

Q. How do substituents on the benzo[b][1,4]oxazepine ring modulate solubility and bioavailability?

  • LogP calculations (e.g., ACD/Labs software) correlate hydrophobicity with substituent size/electronegativity .
  • Salt formation : Introduce sulfonate or hydrochloride salts to improve aqueous solubility (>0.1 mg/mL) .
  • Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to enhance dissolution rates .

Methodological Challenges and Solutions

Q. How to optimize reaction yields in large-scale synthesis?

  • Factorial design (e.g., Taguchi method) tests variables like temperature, solvent polarity, and catalyst loading to maximize yield .
  • Flow chemistry : Continuous reactors reduce side reactions and improve heat management for exothermic steps .

Q. What in vitro models best evaluate antitumor activity?

  • Apoptosis assays (Annexin V/PI staining) quantify cell death mechanisms .
  • Migration inhibition : Use scratch assays or transwell chambers to assess anti-metastatic potential .
  • 3D tumor spheroids : Mimic in vivo tumor microenvironments for efficacy validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.